molecular formula C20H20N4O4S B4929566 3-[2-(2-Nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole

3-[2-(2-Nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole

Cat. No.: B4929566
M. Wt: 412.5 g/mol
InChI Key: PGKKIBMQIRTFEB-UHFFFAOYSA-N
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Description

3-[2-(2-Nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-[2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-24(26)17-9-8-16(23-10-4-5-11-23)14-18(17)29-13-12-27-20-19(21-28-22-20)15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKKIBMQIRTFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCOC3=NON=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(2-Nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Cyclization: Formation of the pyrrolidine ring.

    Oxadiazole Formation: Cyclization to form the oxadiazole ring.

    Thioether Formation: Introduction of the sulfanylethoxy group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

3-[2-(2-Nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(2-Nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrrolidine and oxadiazole rings may interact with proteins or enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other nitroaromatic compounds, pyrrolidine derivatives, and oxadiazole-containing molecules. Compared to these compounds, 3-[2-(2-Nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • 2-Nitro-5-(pyrrolidin-1-yl)pyridine
  • Pyrrolidine-2,5-diones
  • 3-Iodopyrroles

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.

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